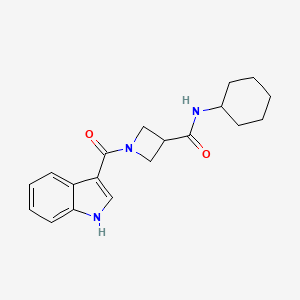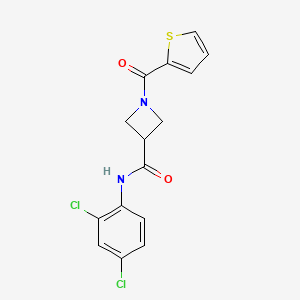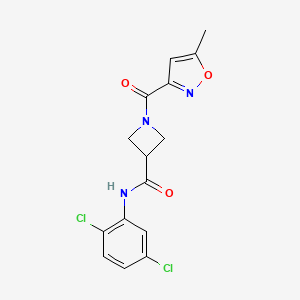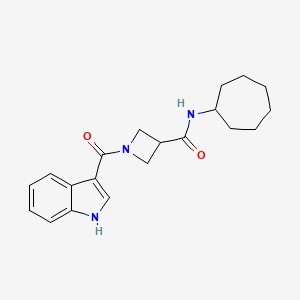
N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure combining an indole moiety with an azetidine ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole-3-carboxylic acid derivative. The key steps include:
Formation of Indole-3-Carboxylic Acid Derivative: This can be achieved through Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.
Coupling with Azetidine: The indole-3-carboxylic acid derivative is then coupled with azetidine-3-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired amide bond.
Cyclohexyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions would be crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives
Reduction: Corresponding alcohols
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can form hydrogen bonds with various enzymes, inhibiting their activity. The compound’s unique structure allows it to fit into the active sites of enzymes, blocking substrate access and thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide derivatives: Known for their enzyme inhibitory activities and potential therapeutic applications.
Azetidine-3-carboxamide derivatives: Studied for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide stands out due to its combined indole and azetidine structure, which imparts unique chemical and biological properties. The presence of the cyclohexyl group further enhances its stability and lipophilicity, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-cyclohexyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-14-6-2-1-3-7-14)13-11-22(12-13)19(24)16-10-20-17-9-5-4-8-15(16)17/h4-5,8-10,13-14,20H,1-3,6-7,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSGKROCTQEMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)

![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
